2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)-
Description
Chemical Structure and Properties
The compound, with CAS 1171080-45-7, is a stereospecific piperidine derivative characterized by:
- A piperidine ring with a (2S,5R) configuration.
- A phenylmethoxyamino (-O-NH-C₆H₅) substituent at position 3.
- A benzyl ester group (-COOCH₂C₆H₅) at position 2.
- Formation of a 1:1 oxalate salt (ethanedioate), enhancing its crystallinity and stability .
Applications
Primarily used as a pharmaceutical intermediate, it is critical in synthesizing NMDA receptor antagonists and other bioactive molecules. Its stereochemistry and functional groups influence receptor binding and metabolic stability .
Properties
IUPAC Name |
benzyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,18-19,21-22H,11-15H2/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMFBKYBBMGQSQ-MOPGFXCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC[C@@H]1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171080-44-6 | |
| Record name | 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)- typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions.
Attachment of the Phenylmethoxy Group: This step involves the reaction of the piperidine derivative with a phenylmethoxy compound under specific conditions.
Esterification: The final step involves esterification to form the phenylmethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Substituent-Based Comparison
Key Observations :
- The phenylmethoxyamino group in the target compound provides steric bulk and hydrogen-bonding capacity, which may enhance NMDA receptor affinity compared to simpler amino or hydroxyl groups .
- Stereochemistry significantly impacts bioactivity: The (2S,5R) configuration distinguishes it from (2R,5S) analogs like the compound in , which may exhibit divergent receptor interactions.
Biological Activity
The compound 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)- is a piperidine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)-
- Molecular Formula : C22H26N2O7
- Molar Mass : 430.451 g/mol
- CAS Number : 1171080-45-7
The compound acts primarily through the inhibition of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are key enzymes in the endocannabinoid system. This dual inhibition results in increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol, leading to various physiological effects including analgesia and anti-inflammatory responses .
Pharmacological Effects
- Analgesic Properties : Studies indicate that the compound may exhibit analgesic effects through its action on cannabinoid receptors. In a mouse model, it demonstrated significant pain relief comparable to known analgesics .
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation markers in vitro and in vivo, suggesting possible applications in treating inflammatory diseases .
- CNS Activity : Research indicates that it may influence central nervous system functions, potentially affecting mood and anxiety levels due to its interaction with the endocannabinoid system .
Case Studies
- Mouse Model Study : A study involving C57BL/6J mice assessed the discriminative stimulus properties of the compound in relation to THC. The results showed that doses of 10 mg/kg fully substituted for THC, indicating its significant psychoactive properties .
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited FAAH and MAGL activity, leading to increased concentrations of endocannabinoids. This suggests its potential as a therapeutic agent for conditions such as chronic pain and anxiety disorders .
Comparative Analysis
The following table summarizes the biological activities of 2-Piperidinecarboxylic acid derivatives compared to other compounds:
| Compound | Analgesic Activity | Anti-inflammatory Activity | CNS Effects |
|---|---|---|---|
| 2-Piperidinecarboxylic Acid Derivative | High | Moderate | Significant |
| THC | Very High | High | Very High |
| CBD | Moderate | High | Moderate |
Q & A
Basic: How is the stereochemical configuration of (2S,5R)-configured derivatives confirmed experimentally?
Methodological Answer:
Stereochemical confirmation relies on chiral chromatography and nuclear Overhauser effect (NOE) NMR spectroscopy. For instance, asymmetric syntheses of piperidinecarboxylic acid derivatives (e.g., tert-butoxycarbonyl-protected analogs) use chiral stationary phases in HPLC to resolve epimers, as minor chromatographic condition changes can separate co-eluting isomers . NOE correlations in 2D NMR (e.g., NOESY) further validate spatial arrangements of substituents on the piperidine ring .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- IR Spectroscopy : Identifies key functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, amine N-H bends).
- ¹H/¹³C NMR : Assigns proton environments (e.g., phenylmethyl ester aromatic protons at δ 7.2–7.4 ppm) and carbon backbone connectivity.
- Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS or MALDI-TOF, with fragmentation patterns verifying substituent placement .
Advanced: How can computational methods optimize synthetic routes for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify low-energy pathways. For example, ICReDD’s workflow integrates reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) to reduce trial-and-error. Machine learning models trained on existing piperidinecarboxylic acid syntheses can prioritize high-yield routes .
Advanced: How to resolve contradictions in bioactivity data between stereoisomers?
Methodological Answer:
- Comparative Assays : Test isolated enantiomers in parallel cellular or enzymatic assays to rule out off-target effects.
- Chiral Analytics : Use chiral HPLC or SFC (supercritical fluid chromatography) to ensure isomer purity before bioactivity studies .
- Molecular Docking : Simulate binding modes of each isomer to targets (e.g., enzymes) to explain differential activity .
Basic: What intermediates are pivotal in synthesizing this compound?
Methodological Answer:
- Benzaldehyde 4-phenyl-3-thiosemicarbazones : Serve as precursors for hydrazone formation .
- Protected Piperidine Cores : tert-Butoxycarbonyl (Boc) or carboxybenzyl (Cbz) groups stabilize the piperidine ring during functionalization .
Intermediates are characterized via TLC, melting point analysis, and LC-MS to ensure purity before subsequent steps .
Advanced: How do esterification conditions impact yield and purity?
Methodological Answer:
- Catalyst Selection : DMAP (4-dimethylaminopyridine) enhances coupling efficiency in esterifications.
- Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., racemization).
- Workup Strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted reagents, while silica gel chromatography isolates the ester product .
Basic: What challenges arise in achieving high enantiomeric excess (ee) during synthesis?
Methodological Answer:
- Racemization Risk : Basic conditions or prolonged heating can invert stereocenters. Mitigate via low-temperature reactions and acid-labile protecting groups.
- Catalyst Limitations : Use chiral catalysts (e.g., Jacobsen’s salen complexes) for asymmetric induction, monitored by polarimetry or chiral HPLC .
Advanced: How to perform late-stage functionalization of the phenylmethyl ester group?
Methodological Answer:
- Protective Group Strategy : Temporarily replace the ester with a silyl ether (e.g., TBS) to modify the phenyl ring via cross-coupling (e.g., Suzuki-Miyaura).
- Selective Reduction : Hydrogenate the ester to a primary alcohol using Pd/C or PtO₂, then re-esterify with alternative alcohols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
